molecular formula C9H14O2 B3271309 5-Methyl-sorbic Acid Ethyl Ester CAS No. 54542-32-4

5-Methyl-sorbic Acid Ethyl Ester

Cat. No.: B3271309
CAS No.: 54542-32-4
M. Wt: 154.21 g/mol
InChI Key: WANQTLPABDXASE-FNORWQNLSA-N
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Description

5-Methyl-sorbic Acid Ethyl Ester, also known by its IUPAC name ethyl (2E)-5-methylhexa-2,4-dienoate, is a derivative of sorbic acid. It has the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-sorbic Acid Ethyl Ester can be synthesized through the esterification of 5-methyl-sorbic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid anhydrides or acyl chlorides in the presence of alcohols can also be employed to produce esters on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-sorbic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 5-Methyl-sorbic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methyl-sorbic Acid Ethyl Ester involves its interaction with various molecular targets through ester functionalities. It can undergo hydrolysis to release sorbic acid, which has antimicrobial properties. The ester group can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-sorbic Acid Ethyl Ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its derivative nature from sorbic acid provides it with antimicrobial properties, making it valuable in various applications .

Properties

IUPAC Name

ethyl (2E)-5-methylhexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-11-9(10)7-5-6-8(2)3/h5-7H,4H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQTLPABDXASE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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